2-Methyl-5-(2-morpholinoethoxy)phenol
Description
2-Methyl-5-(2-morpholinoethoxy)phenol is a synthetic phenol derivative featuring a methyl group at the 2-position and a morpholinoethoxy substituent (-OCH₂CH₂-morpholine) at the 5-position of the aromatic ring. The morpholinoethoxy group introduces polarity and hydrogen-bonding capacity due to the morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom. This structural motif may enhance solubility in polar solvents compared to non-polar analogs like carvacrol or thymol. Potential applications may include pharmaceutical or agrochemical research, leveraging the morpholine group’s ability to modulate pharmacokinetic properties.
Properties
CAS No. |
918445-18-8 |
|---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-methyl-5-(2-morpholin-4-ylethoxy)phenol |
InChI |
InChI=1S/C13H19NO3/c1-11-2-3-12(10-13(11)15)17-9-6-14-4-7-16-8-5-14/h2-3,10,15H,4-9H2,1H3 |
InChI Key |
RNKGYCLRZGSUDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCN2CCOCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-morpholinoethoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2-methyl-5-bromophenol with 2-(morpholino)ethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2-morpholinoethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
2-Methyl-5-(2-morpholinoethoxy)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2-morpholinoethoxy)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The morpholinoethoxy group may enhance the compound’s solubility and facilitate its interaction with biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs of 2-Methyl-5-(2-morpholinoethoxy)phenol include phenol derivatives with substituents at the 2- and 5-positions. Notable examples are:
Key Observations :
- Carvacrol and Thymol: Isomeric monoterpene phenols found in essential oils, differing in substituent positions. Both exhibit antimicrobial activity due to hydrophobic interactions with bacterial membranes.
- Trifluoromethyl Derivative: The electron-withdrawing CF₃ group may enhance stability and alter electronic properties compared to the morpholinoethoxy group.
- Pyrrolidinylcarbonylphenyl Analog : The bulky substituent at C5 could reduce membrane permeability but improve target specificity.
Physicochemical Properties
The morpholinoethoxy group increases molecular weight and polarity compared to simpler substituents like isopropyl or methyl groups:
*Solubility inferred from substituent polarity. Morpholine’s nitrogen and oxygen atoms enhance hydrogen bonding, improving aqueous solubility relative to carvacrol.
Antibacterial Data :
| Compound | MIC Range (µg/mL) | Target Bacteria | Reference |
|---|---|---|---|
| Carvacrol | 100–400 | E. coli, S. aureus | |
| Thymol | 200–500 | P. aeruginosa, B. subtilis |
Mechanistic Insights :
- Carvacrol disrupts membrane integrity via hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
